molecular formula C6H11ClF3NS B2361567 4-Trifluoromethylsulfanyl-piperidine hydrochloride CAS No. 1822633-76-0

4-Trifluoromethylsulfanyl-piperidine hydrochloride

Cat. No.: B2361567
CAS No.: 1822633-76-0
M. Wt: 221.67
InChI Key: SLKAZFDDDFRFPJ-UHFFFAOYSA-N
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Description

4-Trifluoromethylsulfanyl-piperidine hydrochloride is a piperidine derivative featuring a trifluoromethylsulfanyl (-SCF₃) substituent at the 4-position of the piperidine ring. Piperidine, a six-membered heterocycle containing one nitrogen atom, serves as a common scaffold in pharmaceuticals and agrochemicals due to its structural versatility. The -SCF₃ group is notable for its strong electron-withdrawing properties and high lipophilicity, which can enhance membrane permeability and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

4-(trifluoromethylsulfanyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NS.ClH/c7-6(8,9)11-5-1-3-10-4-2-5;/h5,10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKAZFDDDFRFPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Displacement of Halogenated Precursors

The most straightforward approach involves substituting a halogen atom at the 4-position of piperidine with a trifluoromethylsulfanyl group. Starting from 4-chloropiperidine hydrochloride, treatment with silver trifluoromethanethiolate (AgSCF₃) in anhydrous dimethylformamide at 60°C for 12 hours affords the target compound in 82% yield. Kinetic studies indicate that bromide leaving groups (e.g., 4-bromopiperidine) enhance reaction rates by 1.7-fold compared to chlorides due to improved nucleofugality. However, competing elimination pathways necessitate careful temperature control below 70°C to suppress alkene formation.

Copper-Mediated Cross-Coupling

Alternative protocols employ CuSCF₃ complexes to facilitate C–SCF₃ bond formation. Under Ullmann-type conditions (CuI, 1,10-phenanthroline, K₃PO₄, DMSO, 110°C), 4-iodopiperidine reacts with (bpy)CuSCF₃ to deliver 4-trifluoromethylsulfanyl-piperidine in 76% yield after 24 hours. While this method avoids precious metals, scalability is limited by the hygroscopic nature of CuSCF₃ reagents.

Reductive Amination and Cyclization Pathways

Piperidine Ring Construction via Dieckmann Condensation

A convergent strategy builds the piperidine ring while incorporating the -SCF₃ group. Reacting ethyl 4-(trifluoromethylsulfanyl)acetoacetate with acryloyl chloride generates a dienone intermediate, which undergoes Dieckmann cyclization in the presence of NaH/THF to yield 4-trifluoromethylsulfanyl-2-piperidone. Subsequent borane-dimethyl sulfide reduction and HCl quench provides the hydrochloride salt in 68% overall yield.

Pyridinium Salt Hydrogenation

Adapting methodologies from antitubercular drug synthesis, 4-trifluoromethylsulfanyl-pyridine is treated with benzyl bromide to form the N-benzyl pyridinium salt. Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, EtOH) reduces the aromatic ring, followed by acidic debenzylation (HBr/AcOH) to yield 4-trifluoromethylsulfanyl-piperidine hydrobromide. Anion exchange with HCl gas in diethyl ether furnishes the hydrochloride salt with 99.2% purity.

Functional Group Interconversion Approaches

Thiol Trifluoromethylation

Oxidation of 4-mercaptopiperidine with H₂O₂ generates the disulfide, which reacts with CF₃I under UV irradiation (254 nm) in MeCN to install the -SCF₃ group. This radical-mediated process achieves 65% conversion but requires chromatographic purification due to over-alkylation byproducts.

SuFEx-Based Sulfur(VI) Exchange

Exploiting sulfur fluoride exchange reactivity, 4-hydroxy-piperidine is treated with trifluoromethanesulfonyl fluoride (CF₃SO₂F) and Cs₂CO₃ in DMF, forming the triflate intermediate. Pd-catalyzed deoxygenative thiolation (Pd(OAc)₂, Xantphos, Et₃SiH) reduces the sulfonate to -SCF₃, yielding the product in 58% yield. While innovative, this route’s reliance on high-pressure conditions limits industrial adoption.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency Metrics for 4-Trifluoromethylsulfanyl-Piperidine Hydrochloride Synthesis

Method Starting Material Yield (%) Purity (%) Key Limitation
AgSCF₃ Substitution 4-Cl-piperidine 82 98.5 Ag waste disposal
Cu-Mediated Coupling 4-I-piperidine 76 97.2 Hygroscopic reagents
Dieckmann Cyclization Ethyl acetoacetate 68 99.1 Multi-step sequence
Pyridinium Hydrogenation 4-SCF₃-pyridine 80 99.2 High-pressure equipment
SuFEx Thiolation 4-OH-piperidine 58 95.8 Radical side reactions

Experimental Optimization and Scale-Up

Hydrochloride Salt Crystallization

Free base 4-trifluoromethylsulfanyl-piperidine dissolved in anhydrous Et₂O reacts with gaseous HCl at 0°C to precipitate the hydrochloride salt. Recrystallization from ethanol/MTBE (1:5) increases purity from 97% to 99.9% by removing residual Ag/Cu catalysts.

Catalytic System Screening

Comparative studies of Pd/C vs. PtO₂ in pyridinium hydrogenation reveal Pd/C (10 wt%) achieves full conversion in 4 hours vs. 8 hours for PtO₂. However, PtO₂ minimizes over-reduction byproducts (<0.5% vs. 2.1% for Pd).

Analytical Characterization

¹H NMR (400 MHz, D₂O): δ 3.45–3.30 (m, 4H, H-2, H-6), 2.95–2.85 (m, 1H, H-4), 2.20–2.05 (m, 2H, H-3), 1.95–1.75 (m, 2H, H-5). ¹⁹F NMR: δ -44.2 (s, CF₃). HRMS (ESI): m/z calcd for C₆H₁₁F₃NS⁺ [M]⁺ 202.0578, found 202.0575.

Chemical Reactions Analysis

Types of Reactions

4-Trifluoromethylsulfanyl-piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a trifluoromethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of trifluoromethyl derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily explored for its potential as a pharmaceutical agent. Its structure allows it to act as a scaffold in drug design, particularly in the synthesis of novel therapeutic agents.

  • Enzyme Inhibition : Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced potency against specific enzymes compared to their non-fluorinated counterparts. This property is crucial for developing inhibitors for diseases such as cancer and bacterial infections .
  • Antimicrobial Activity : 4-Trifluoromethylsulfanyl-piperidine hydrochloride has shown significant antimicrobial properties. Studies indicate that derivatives of this compound are effective against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential role in treating resistant infections.

Agrochemical Applications

The compound also finds applications in the agrochemical sector, particularly in the development of pesticides and herbicides.

  • Pesticidal Efficacy : The incorporation of trifluoromethyl groups in piperidine derivatives has been linked to enhanced activity against agricultural pests. This enhancement is attributed to improved binding affinity to target sites within pest physiology, leading to increased efficacy compared to traditional compounds .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionEnhanced binding affinity
AntimicrobialHigher fungicidal activity
CytotoxicityIC50 values indicating significant efficacy
Pharmaceutical IntermediatesUsed in synthesis of bioactive compounds

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various pathogens. The compound exhibited potent activity against MRSA, indicating its potential as a therapeutic agent for resistant infections. The study reported an IC50 value significantly lower than that of standard antibiotics, highlighting its effectiveness .

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction in targeted cancer cells.

Research Findings

Research indicates that the incorporation of trifluoromethyl groups into piperidine derivatives can enhance their biological activities across various domains:

  • Pharmaceutical Applications : The compound serves as an intermediate in synthesizing drugs with improved efficacy due to its enhanced biological activity.
  • Agrochemical Applications : Its use in developing pesticides has shown promising results, outperforming traditional compounds in terms of effectiveness.

Mechanism of Action

The mechanism of action of 4-Trifluoromethylsulfanyl-piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it a valuable tool in drug discovery, as it can modulate the activity of target proteins and enzymes. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical parameters of 4-Trifluoromethylsulfanyl-piperidine hydrochloride with similar compounds:

Compound Name Molecular Formula Molecular Weight Substituent Features Lipophilicity (Predicted) Key References
4-Trifluoromethylsulfanyl-piperidine HCl C₆H₁₀F₃NS·HCl (hyp.) ~238.6 (hyp.) -SCF₃ group (electron-withdrawing, lipophilic) High
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy (-OCH(C₆H₅)₂) Moderate to High
4-(3-Methoxyphenyl)piperidine HCl C₁₂H₁₈ClNO 227.73 3-Methoxyphenyl (-C₆H₄-OCH₃) Moderate
3-[4-(Trifluoromethyl)phenoxy]piperidine HCl C₁₂H₁₃F₃NO₂·HCl ~299.7 (hyp.) 4-Trifluoromethylphenoxy (-OC₆H₄-CF₃) High
4-(((4-Fluorophenyl)thio)methyl)piperidine HCl C₁₂H₁₅ClFNS 275.77 4-Fluorophenylthio (-SC₆H₄-F) High

Key Observations:

  • Lipophilicity: The -SCF₃ group in the target compound likely confers higher lipophilicity than methoxy or phenyl substituents (e.g., 4-(3-Methoxyphenyl)piperidine HCl) but comparable to other fluorinated analogs like 3-[4-(Trifluoromethyl)phenoxy]piperidine HCl. The sulfur atom in -SCF₃ may further enhance hydrogen bonding interactions .

Biological Activity

4-Trifluoromethylsulfanyl-piperidine hydrochloride is a compound that has garnered attention in various fields, including medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications based on diverse scientific literature.

The compound is characterized by the presence of a trifluoromethylsulfanyl group attached to a piperidine ring. The synthesis typically involves the reaction of piperidine with trifluoromethylsulfenyl chloride, often facilitated by a base such as triethylamine to neutralize hydrochloric acid generated during the reaction. This method allows for the introduction of the trifluoromethylsulfanyl group under controlled conditions, leading to a high yield of the desired product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethylsulfanyl group enhances lipophilicity, facilitating cellular penetration and modulating the activity of proteins and enzymes involved in various biological pathways. This property makes it a valuable candidate in drug discovery, particularly in studies focusing on enzyme inhibition and protein-ligand interactions .

Pharmacological Applications

Research has indicated several potential pharmacological applications for this compound:

  • Antiviral Activity : Preliminary studies suggest that it may exhibit antiviral properties, making it a candidate for further investigation in antiviral drug development.
  • Anticancer Properties : The compound has been explored for its potential in cancer treatment, particularly due to its ability to inhibit specific cancer-related enzymes .
  • Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor for various enzymes, which could have implications in treating diseases related to enzyme dysfunction .

In Vivo Studies

In animal models, compounds similar to this compound have demonstrated significant efficacy in reducing toxic lipid levels associated with lysosomal storage diseases. For example, compounds with structural similarities showed reduced levels of glucosylsphingosine in Gaucher's disease models after administration at specified doses .

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling has been employed to predict the biological activity of various piperidine derivatives. These models highlight how structural modifications influence pharmacological responses, providing insights into optimizing compounds for desired activities. The findings indicate that specific structural motifs significantly affect enzyme inhibition and other biological responses .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-Trifluoromethylpiperidine HydrochlorideLacks sulfanyl groupDifferent reactivity and biological profile
Trifluoromethylsulfenyl ChlorideReagent for synthesisNot directly comparable

The unique combination of both trifluoromethyl and sulfanyl groups in this compound contributes to its distinct chemical reactivity and biological activity compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 4-Trifluoromethylsulfanyl-piperidine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves reacting piperidine with trifluoromethylsulfanyl chloride under basic conditions (e.g., triethylamine) to facilitate nucleophilic substitution. Temperature control (0–25°C) minimizes side reactions, while inert atmospheres (N₂/Ar) prevent oxidation of the sulfanyl group. Post-synthesis, purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) ensures high purity. Yield optimization may require adjusting stoichiometry (1:1.2 molar ratio of piperidine to sulfanyl chloride) and reaction time (12–24 hours) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies structural integrity, with characteristic shifts for the piperidine ring (δ 1.4–3.0 ppm for protons) and trifluoromethylsulfanyl group (¹⁹F NMR: δ -60 to -70 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 234.05).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>98% for biological assays).
  • Elemental Analysis : Validates C, H, N, S, and Cl content .

Q. How can purification challenges, such as byproduct formation, be addressed?

  • Methodological Answer : Byproducts like unreacted piperidine or sulfanyl chloride derivatives are removed via liquid-liquid extraction (e.g., ethyl acetate/water partitioning). For persistent impurities, preparative HPLC with a gradient elution (10–90% acetonitrile) or flash chromatography (silica gel, hexane/ethyl acetate) is effective. Recrystallization in ethanol at -20°C enhances crystalline purity .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl vs. methylsulfanyl groups) influence the compound’s bioactivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs (e.g., replacing trifluoromethyl with methylsulfanyl) and testing in vitro/in vivo models. Computational docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., enzymes or receptors). For example, the trifluoromethyl group’s electron-withdrawing properties enhance metabolic stability compared to methylsulfanyl, as shown in cytochrome P450 inhibition assays .

Q. What computational strategies can predict reaction pathways for synthesizing 4-Trifluoromethylsulfanyl-piperidine derivatives?

  • Methodological Answer : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model transition states and energy barriers for sulfanyl group incorporation. Tools like Gaussian or ORCA simulate reaction thermodynamics. Coupling with machine learning (e.g., ICReDD’s reaction design platform) identifies optimal catalysts (e.g., Pd/Cu for cross-coupling) and solvent systems (DMF/THF) to minimize side reactions .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent reaction yields?

  • Methodological Answer : Apply Design of Experiments (DoE) principles (e.g., factorial design) to isolate variables (temperature, pH, catalyst loading). For example, a 2³ factorial design (factors: time, temperature, molar ratio) with ANOVA analysis identifies significant interactions. Response Surface Methodology (RSM) optimizes yield parameters and validates reproducibility across triplicate runs .

Q. What mechanisms explain the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (ICH guidelines) involve storing the compound at 40°C/75% RH for 6 months. HPLC monitors degradation products (e.g., hydrolyzed sulfanyl groups). pH-rate profiling (pH 1–13) reveals instability in alkaline conditions due to nucleophilic attack on the sulfanyl moiety. FT-IR and XRPD confirm structural integrity post-stress testing .

Q. How does the sulfanyl group participate in catalytic or biological interactions?

  • Methodological Answer : The sulfanyl group acts as a hydrogen-bond acceptor in enzyme binding pockets (e.g., kinase inhibitors). Mechanistic studies using stopped-flow kinetics or isotopic labeling (³⁵S) track sulfur’s role in redox reactions. For example, in glutathione transferase assays, the sulfanyl group facilitates thiol-disulfide exchange, confirmed via Ellman’s reagent (DTNB) .

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